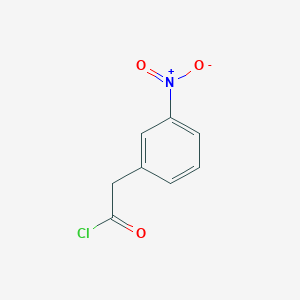

2-(3-nitrophenyl)acetyl Chloride

Description

Properties

CAS No. |

38411-41-5 |

|---|---|

Molecular Formula |

C8H6ClNO3 |

Molecular Weight |

199.59 g/mol |

IUPAC Name |

2-(3-nitrophenyl)acetyl chloride |

InChI |

InChI=1S/C8H6ClNO3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 |

InChI Key |

BOEGXSJZNHRKRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The meta-nitro group in this compound increases electrophilicity compared to alkyl-substituted analogs like 2-chloro-N-(3-methylphenyl)acetamide .

- Halogen Effects : Trichloro derivatives (e.g., 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide) exhibit higher molecular weights (283.49 g/mol) and altered crystal symmetries due to increased van der Waals interactions .

- Solubility : Like other acyl chlorides, this compound is expected to be soluble in polar aprotic solvents (e.g., ether, acetone) but hydrolyzes rapidly in water .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-nitrophenyl)acetyl chloride with high purity?

- Methodology :

- Start with 3-nitrophenylacetic acid and react with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a catalytic amount of DMF to accelerate the reaction.

- Purify via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to remove residual acid or byproducts.

- Monitor reaction completion using FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) .

Q. How can I characterize the molecular structure of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal packing and bond angles using single-crystal diffraction (e.g., orthorhombic Pbca space group with unit cell parameters a = 11.5 Å, b = 10.1 Å, c = 19.9 Å) .

- NMR Spectroscopy : Use ¹H NMR (δ 8.5–7.5 ppm for aromatic protons, δ 4.3 ppm for CH₂ adjacent to the acyl chloride) and ¹³C NMR (δ 170 ppm for C=O) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 209 for [M+H]⁺) and fragmentation patterns .

Q. What are the typical reactivity profiles of this compound in acylation reactions?

- Key Reactions :

- React with amines to form amides (e.g., N-substituted acetamides) under Schotten-Baumann conditions.

- Use in Friedel-Crafts acylations with electron-rich aromatics (e.g., anisole) in the presence of Lewis acids like AlCl₃.

- Hydrolyze to regenerate the carboxylic acid in aqueous basic conditions .

Advanced Research Questions

Q. How can I mitigate nitro group reduction or degradation during reactions involving this compound?

- Strategies :

- Avoid prolonged exposure to reducing agents (e.g., LiAlH₄) or high temperatures (>100°C).

- Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions.

- Monitor stability via TGA/DSC to identify decomposition thresholds (~200°C for nitroaromatics) .

Q. How do I resolve contradictory spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

- Troubleshooting :

- Cross-validate using complementary techniques: Compare X-ray bond lengths (e.g., C–Cl = 1.75 Å) with DFT-calculated values.

- Check for dynamic effects in NMR (e.g., rotamers) by variable-temperature experiments.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies optimize regioselectivity in electrophilic substitutions of this compound derivatives?

- Approach :

- Introduce directing groups (e.g., –NO₂ meta to the acyl chloride) to control substitution patterns.

- Employ computational tools (e.g., DFT calculations) to predict activation energies for competing pathways.

- Validate with kinetic studies using HPLC to track intermediate formation .

Q. How can I model the electronic effects of the nitro group on the reactivity of this compound?

- Computational Analysis :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and partial charge distributions.

- Correlate Hammett σ constants (σₘ = 0.71 for meta-NO₂) with reaction rates in nucleophilic acyl substitutions .

Q. What are the degradation pathways and byproducts of this compound under ambient conditions?

- Stability Studies :

- Expose the compound to humidity and track hydrolysis via LC-MS (detect 3-nitrophenylacetic acid as the primary byproduct).

- Analyze photodegradation under UV light (λ = 254 nm) using GC-MS to identify nitroso or amine derivatives .

Methodological Best Practices

- Safety Protocols : Handle in a fume hood due to lachrymatory and corrosive properties. Use PPE (gloves, goggles) and neutralize spills with sodium bicarbonate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes polar impurities .

- Storage : Keep under anhydrous conditions at –20°C in amber vials to prevent hydrolysis and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.